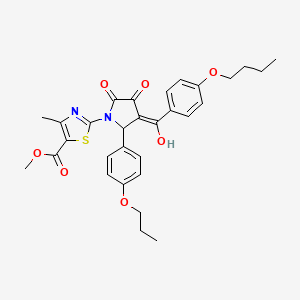![molecular formula C16H14ClFN4O2S B12016951 N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 573939-18-1](/img/structure/B12016951.png)
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-氯-4-氟苯基)-2-{[4-乙基-5-(呋喃-2-基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺: 是一种复杂的有机化合物,由于其独特的化学结构和潜在应用,在各个科学领域引起了兴趣。 该化合物含有氯、氟、呋喃和三唑基团,使其成为研究和工业用途的多功能分子。
准备方法
合成路线和反应条件
N-(3-氯-4-氟苯基)-2-{[4-乙基-5-(呋喃-2-基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺的合成通常涉及多个步骤,从核心三唑结构的制备开始。 该过程通常包括:
三唑环的形成: 这可以通过涉及肼衍生物和适当的醛或酮的环化反应来实现。
呋喃基团的引入: 呋喃环通常通过取代反应引入,其中合适的呋喃衍生物与三唑中间体反应。
氯和氟基团的连接: 这些基团通常通过亲电芳香取代反应添加。
最终组装: 最后一步是在特定条件下,例如碱和合适溶剂的存在下,将三唑-呋喃中间体与氯-氟芳香化合物偶联。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。 产量、纯度和成本效益的优化至关重要。 连续流化学和自动化合成等技术可用于提高效率和可扩展性。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在硫原子上,导致形成亚砜或砜。
还原: 还原反应可以靶向硝基(如果存在)或分子中的其他可还原官能团。
取代: 芳香环可以参与各种取代反应,包括亲核和亲电取代。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢、间氯过氧苯甲酸 (m-CPBA) 和高锰酸钾。
还原: 经常使用硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4) 等还原剂。
取代: 在受控条件下使用卤素、硝化剂和磺化剂等试剂来实现所需的取代。
主要产品
氧化: 亚砜和砜。
还原: 胺或还原的芳香族化合物。
取代: 根据所用试剂的不同,各种取代的衍生物。
科学研究应用
N-(3-氯-4-氟苯基)-2-{[4-乙基-5-(呋喃-2-基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子和研究反应机理的构建块。
生物学: 研究其潜在的生物活性,包括抗菌、抗真菌和抗癌特性。
医学: 由于其独特的结构特征和潜在的治疗效果,被探索为药物开发的候选药物。
工业: 用于开发新材料、农用化学品和其他工业应用。
作用机制
N-(3-氯-4-氟苯基)-2-{[4-乙基-5-(呋喃-2-基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。 该化合物可能:
与酶结合: 抑制或调节参与关键生物过程的酶的活性。
与受体相互作用: 与细胞受体结合,触发或阻断信号通路。
破坏细胞功能: 干扰细胞功能,如 DNA 复制、蛋白质合成或膜完整性。
相似化合物的比较
类似化合物
1-(4-氟苯基)哌嗪: 共享氟苯基基团,但在核心结构和官能团方面有所不同。
二硅烷桥联结构: 尽管结构不同,但这些化合物也具有独特的电子特性,并在材料科学中得到应用。
属性
CAS 编号 |
573939-18-1 |
|---|---|
分子式 |
C16H14ClFN4O2S |
分子量 |
380.8 g/mol |
IUPAC 名称 |
N-(3-chloro-4-fluorophenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H14ClFN4O2S/c1-2-22-15(13-4-3-7-24-13)20-21-16(22)25-9-14(23)19-10-5-6-12(18)11(17)8-10/h3-8H,2,9H2,1H3,(H,19,23) |
InChI 键 |
OHJWEYPXTAVPLK-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


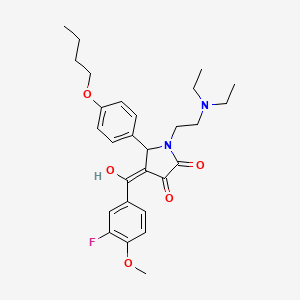

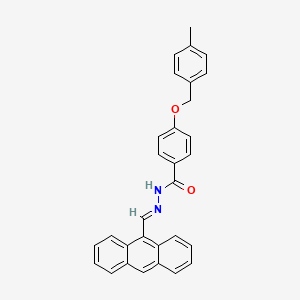
![N-(2-bromo-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12016885.png)
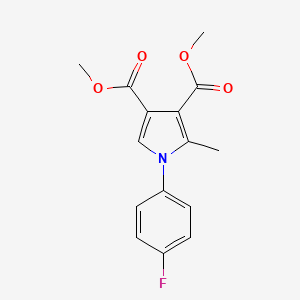
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016902.png)
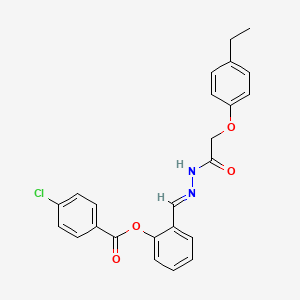
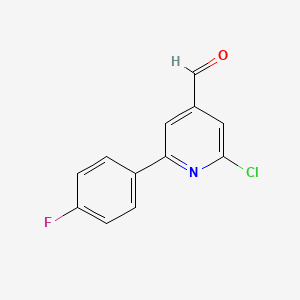
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12016919.png)
![1-(1,3-benzodioxol-5-yl)-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12016929.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016931.png)

![2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide](/img/structure/B12016947.png)
